Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

CAS No.: 65287-01-6

Cat. No.: VC19407397

Molecular Formula: C12H15NO3S2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65287-01-6 |

|---|---|

| Molecular Formula | C12H15NO3S2 |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 3-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |

| Standard InChI | InChI=1S/C12H15NO3S2/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |

| Standard InChI Key | RHVVCHULMIKELS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C |

Introduction

Structural and Chemical Identity

Molecular Architecture

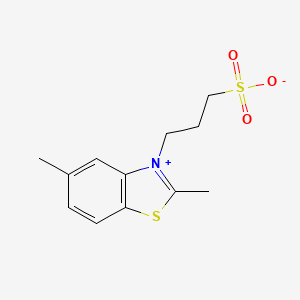

The compound features a benzothiazole heterocycle substituted with methyl groups at positions 2 and 5 and a sulfopropyl chain at position 3. The sulfonate group (-SO₃⁻) and quaternary ammonium center create a zwitterionic structure, balancing positive and negative charges within the same molecule . This configuration is critical for its solubility and stability in aqueous environments.

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| CAS No. | 65287-01-6 |

| Molecular Formula | C₁₂H₁₅NO₃S₂ |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 3-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |

| SMILES Notation | CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C |

| Solubility | High in polar solvents (e.g., water, ethanol) |

Spectral Characterization

While experimental spectral data (e.g., IR, NMR) for this specific compound is limited in publicly available literature, its structural analogs provide insights. The benzothiazole core typically exhibits strong absorption in UV-Vis spectra near 270–300 nm due to π→π* transitions. The sulfonate group’s stretching vibrations in IR spectra are expected around 1040 cm⁻¹ (S=O symmetric) and 1170 cm⁻¹ (S=O asymmetric) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzothiazolium derivatives generally involves quaternization of benzothiazole precursors with alkylating agents. For this compound, a proposed pathway includes:

-

Alkylation: Reaction of 2,5-dimethylbenzothiazole with 1,3-propane sultone to introduce the sulfopropyl group.

-

Zwitterion Formation: Intramolecular proton transfer stabilizes the inner salt structure.

Challenges include controlling regioselectivity during alkylation and ensuring high purity of the zwitterionic product. Industrial-scale synthesis requires rigorous purification steps, such as recrystallization from ethanol-water mixtures .

Applications in Research and Industry

Biochemical Assays

The compound’s zwitterionic nature enhances compatibility with aqueous systems, making it suitable for:

-

Formazan Dye Formation: Acting as an electron acceptor in cell viability assays (e.g., MTT assay analogs).

-

Enzyme Activity Studies: Stabilizing charged intermediates in enzymatic reactions.

Organic Synthesis

As a catalyst or intermediate, it facilitates:

-

Nucleophilic Substitutions: The sulfonate group acts as a leaving group in SN2 reactions.

-

Heterocyclic Functionalization: Modifying benzothiazole derivatives for pharmaceutical applications.

Material Science

The sulfopropyl group enables integration into ion-exchange membranes or conductive polymers, leveraging its ionic conductivity and thermal stability .

Comparative Analysis with Structural Analogs

Benzothiazolium vs. Benzoxazolium Derivatives

Replacing the sulfur atom in benzothiazolium with oxygen (as in benzoxazolium) alters electronic properties:

Table 3: Key Differences Between Benzothiazolium and Benzoxazolium Salts

| Property | Benzothiazolium Derivative | Benzoxazolium Derivative |

|---|---|---|

| Heteroatom | S | O |

| Absorption Maxima | ~280 nm | ~260 nm |

| Thermal Stability | Higher (decomposition >250°C) | Moderate (decomposition ~200°C) |

| Solubility in Water | High | Moderate |

The sulfur atom in benzothiazolium enhances electron-withdrawing capacity, increasing reactivity in electrophilic substitutions .

Future Research Directions

-

Toxicological Profiling: Systematic studies to establish LD₅₀ values and ecotoxicological impacts.

-

Pharmaceutical Applications: Exploration as antimicrobial agents or drug delivery vehicles.

-

Advanced Materials: Development of sulfonate-functionalized polymers for energy storage devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume